Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc
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Overview
Description
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is a complex carbohydrate structure known as a glycan. This compound is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) units linked together in a specific sequence. It is also referred to as a blood group B pentasaccharide due to its presence in blood group antigens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves multiple steps of glycosylation reactions. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially linked using glycosylation reactions, which are catalyzed by glycosyltransferases or chemical catalysts. The reaction conditions often include the use of solvents like dichloromethane and activators such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this glycan can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes are capable of transferring specific sugar moieties to acceptor molecules, allowing for the efficient and selective synthesis of complex glycans. The process can be scaled up using bioreactors to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under mild conditions to prevent degradation of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with different properties .
Scientific Research Applications
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell-cell recognition and signaling processes.
Medicine: It is involved in the development of blood group antigens and can be used in blood typing and transfusion medicine.
Industry: It is used in the production of glycoproteins and other glycan-based products.
Mechanism of Action
The mechanism of action of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various cellular responses, such as signal transduction pathways and immune responses. The molecular targets include lectins and other carbohydrate-binding proteins that recognize the specific glycan structure .
Comparison with Similar Compounds
Similar Compounds
Fuc(a1-2)[GalNAc(a1-3)]Gal(b1-4)Glc: This compound has a similar structure but contains N-acetylgalactosamine (GalNAc) instead of galactose.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: This compound has a similar fucosylation pattern but different sugar units.
Uniqueness
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is unique due to its specific sequence and linkage of sugar units, which confer distinct biological properties. Its presence in blood group antigens makes it particularly important in medical applications .
Properties
CAS No. |
72468-43-0 |
---|---|
Molecular Formula |
C30H52O24 |
Molecular Weight |
796.7 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-5-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26?,27-,28-,29+,30-/m0/s1 |
InChI Key |
CFAMAWVZEVLFJH-NCWFDBPASA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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